molecular formula C16H22ClNO3 B7359713 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid

2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid

Cat. No. B7359713
M. Wt: 311.80 g/mol
InChI Key: GOLLWYRXHALCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid, also known as EPM-102 or BNC-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been studied extensively for its ability to modulate the activity of certain neurotransmitters in the brain.

Mechanism of Action

The exact mechanism of action of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid is not fully understood. However, it is believed to act as a selective agonist at the sigma-1 receptor, which is a transmembrane protein that is involved in regulating various cellular processes including calcium signaling, ion channel activity, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has also been shown to reduce the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid is its selectivity for the sigma-1 receptor, which may reduce the risk of off-target effects. Additionally, 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid is its relatively low potency, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid. One area of interest is its potential to treat substance abuse disorders, particularly cocaine addiction. 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to reduce cocaine-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for cocaine addiction in humans. Additionally, 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential as a treatment for this condition. Finally, further research is needed to elucidate the exact mechanism of action of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid and to identify potential off-target effects.

Synthesis Methods

The synthesis of 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid involves the reaction of 2-chloro-3-nitrobenzoic acid with 4-ethoxy-4-methylpiperidine in the presence of a reducing agent such as iron powder. The reaction proceeds via a series of steps including reduction, cyclization, and deprotection to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of several neurotransmitters including dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and behavior. 2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid has been investigated for its potential to treat conditions such as depression, anxiety, schizophrenia, and substance abuse disorders.

properties

IUPAC Name

2-chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-3-21-16(2)7-9-18(10-8-16)11-12-5-4-6-13(14(12)17)15(19)20/h4-6H,3,7-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLLWYRXHALCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)CC2=C(C(=CC=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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